2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Overview
Description
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H19F2NO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a compound of interest due to its unique chemical structure, which includes a piperidine ring and a difluoroethyl substituent. This compound has been studied for its potential biological activities, including interactions with various biological targets and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Piperidine Ring : Provides structural stability and can interact with biological receptors.
- Difluoroethyl Group : Enhances binding affinity to certain targets, potentially influencing the compound's pharmacological properties.
- Butanoic Acid Moiety : Capable of participating in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoroethyl group may enhance binding affinity to receptors or enzymes, while the piperidine ring stabilizes the structure. The butanoic acid component can facilitate interactions through hydrogen bonding or ionic interactions, which are crucial for its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antagonistic Activity : The compound has shown potential as an antagonist at various receptors, which may contribute to its therapeutic effects.
- Anti-inflammatory Properties : Studies have suggested that this compound can inhibit the secretion of inflammatory mediators, indicating a role in managing inflammatory conditions .
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Mediators :
- Structure-Activity Relationship (SAR) :
-
Comparative Studies :
- In comparative analyses with similar compounds, this compound exhibited distinct pharmacological profiles due to its unique structural features. This differentiation is essential for understanding its potential advantages in therapeutic applications.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWYXYUREORSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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